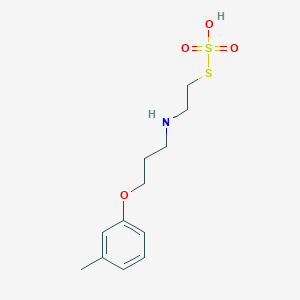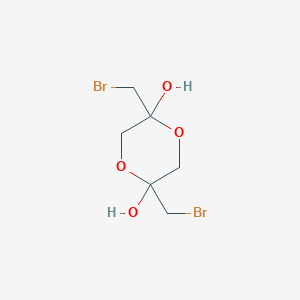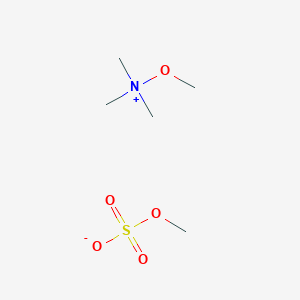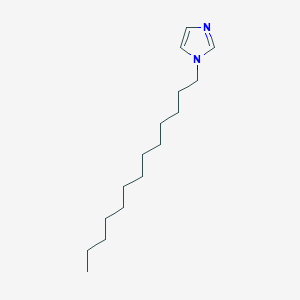
1,1'-(Sulfonyldi-p-phenylene)bis(3-amidinourea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) is a chemical compound with the molecular formula C16H18N8O4S and a molecular weight of 418.43 g/mol This compound is characterized by the presence of a sulfonyl group linked to two p-phenylene groups, each of which is further connected to an amidinourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) typically involves the reaction of sulfonyldi-p-phenylene with amidinourea under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amidinourea groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Sulfinyldi-p-phenylene)bis(3-amidinourea): Similar structure but with a sulfinyl group instead of a sulfonyl group.
1,1’-(Sulfonyldi-p-phenylene)bis(3-(2,4-xylyl)urea): Contains xylyl groups instead of amidinourea groups.
Uniqueness
1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) is unique due to its specific combination of sulfonyl and amidinourea groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
20567-01-5 |
|---|---|
Molecular Formula |
C16H18N8O4S |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-(diaminomethylidene)-3-[4-[4-(diaminomethylidenecarbamoylamino)phenyl]sulfonylphenyl]urea |
InChI |
InChI=1S/C16H18N8O4S/c17-13(18)23-15(25)21-9-1-5-11(6-2-9)29(27,28)12-7-3-10(4-8-12)22-16(26)24-14(19)20/h1-8H,(H5,17,18,21,23,25)(H5,19,20,22,24,26) |
InChI Key |
XHBNJNZHZAJNFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)

![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)





pentasilolane](/img/structure/B14706902.png)
